molecular formula C7H6ClN3 B13020193 5-Chloro-2-methyl-2H-benzo[d][1,2,3]triazole

5-Chloro-2-methyl-2H-benzo[d][1,2,3]triazole

Cat. No.: B13020193
M. Wt: 167.59 g/mol
InChI Key: QZRIMQHIQZRQHL-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-2H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The compound’s unique structure, which includes a triazole ring fused with a benzene ring, imparts it with distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methyl-2H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then treated with sodium azide to yield the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methyl-2H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.

    Cyclization Reactions: The compound can undergo further cyclization to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 5-Chloro-2-methyl-2H-benzo[d][1,2,3]triazole involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This is often mediated through hydrogen bonding, π-π stacking interactions, and other non-covalent interactions . The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

    Benzotriazole: A parent compound with similar structural features but without the chlorine and methyl substituents.

    2-Methylbenzotriazole: Similar to 5-Chloro-2-methyl-2H-benzo[d][1,2,3]triazole but lacks the chlorine atom.

    5-Chlorobenzotriazole: Similar but lacks the methyl group.

Uniqueness: this compound is unique due to the presence of both chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. These substituents can enhance its ability to interact with specific molecular targets and improve its stability and solubility in various solvents .

Properties

IUPAC Name

5-chloro-2-methylbenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-11-9-6-3-2-5(8)4-7(6)10-11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRIMQHIQZRQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C2C=CC(=CC2=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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